molecular formula C13H16N2O B13168641 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one

Cat. No.: B13168641
M. Wt: 216.28 g/mol
InChI Key: IDKVCGIICZCMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of an aminomethyl group and a propan-2-yl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction of 2-aminobenzylamine with an appropriate ketone under acidic conditions can lead to the formation of the quinolinone core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinolinone core or the substituents attached to it.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the aminomethyl group.

Scientific Research Applications

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The quinolinone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: This compound has a similar aminomethyl group but lacks the quinolinone core.

    3-Amino-2-methylpropanoic acid: This compound has a similar structure but with a carboxylic acid group instead of the quinolinone core.

Uniqueness

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one is unique due to its specific combination of functional groups and the quinolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(aminomethyl)-8-propan-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C13H16N2O/c1-8(2)11-5-3-4-9-6-10(7-14)13(16)15-12(9)11/h3-6,8H,7,14H2,1-2H3,(H,15,16)

InChI Key

IDKVCGIICZCMPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1NC(=O)C(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.